N-(4-nitrophenyl)-4-[(2E)-2-(1-phenylethylidene)hydrazinyl]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
1-Phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Formation of the Hydrazone: The initial step involves the reaction of 1-phenyl-1-ethanone with hydrazine hydrate to form the corresponding hydrazone.
Triazine Ring Formation: The hydrazone is then reacted with cyanuric chloride to introduce the triazine ring.
Substitution Reactions: Subsequent substitution reactions with 4-nitroaniline and pyrrolidine are carried out to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the hydrazone moiety.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The triazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include phenolic derivatives and oxidized triazine rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1-Phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-y]hydrazone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antifungal and antibacterial agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: Its interactions with biological macromolecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The triazine ring can also interact with nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
- **1-(4-Nitrophenyl)ethanone [4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]hydrazone
- **1-(4-Chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
Comparison:
Structural Differences: The presence of different substituents on the phenyl ring and variations in the triazine or thiazole rings.
Reactivity: Differences in reactivity due to the electronic effects of substituents.
Applications: While similar compounds may also have antimicrobial properties, the specific structure of 1-phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone may confer unique properties that make it more effective in certain applications.
This detailed overview provides a comprehensive understanding of 1-phenyl-1-ethanone 1-[4-(4-nitroanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H22N8O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
4-N-(4-nitrophenyl)-2-N-[(E)-1-phenylethylideneamino]-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22N8O2/c1-15(16-7-3-2-4-8-16)26-27-20-23-19(24-21(25-20)28-13-5-6-14-28)22-17-9-11-18(12-10-17)29(30)31/h2-4,7-12H,5-6,13-14H2,1H3,(H2,22,23,24,25,27)/b26-15+ |
InChI Key |
RMUAXRQXAWLNFS-CVKSISIWSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3)/C4=CC=CC=C4 |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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